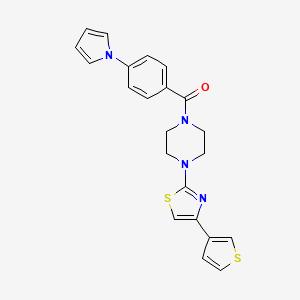

(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic hybrid molecule featuring a pyrrole-substituted phenyl group linked via a ketone bridge to a piperazine-thiazole-thiophene scaffold. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are commonly associated with enhanced binding interactions in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c27-21(17-3-5-19(6-4-17)24-8-1-2-9-24)25-10-12-26(13-11-25)22-23-20(16-29-22)18-7-14-28-15-18/h1-9,14-16H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODBFSYMRWNURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 370.4 g/mol . Its structure features multiple functional groups, including:

- Pyrrole ring

- Phenyl group

- Thiazole moiety

- Piperazine ring

These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities, including:

- Antitumor Activity : Derivatives of similar structures have shown promising results against various cancer cell lines.

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.

Table 1: Summary of Biological Activities

The biological activity of the compound may be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that the compound can inhibit enzymes such as phosphodiesterase (PDE), which plays a crucial role in signal transduction pathways associated with various diseases.

- Receptor Modulation : The structural components may allow the compound to interact with specific receptors, influencing cellular responses.

- Cellular Signaling Pathways : The compound could affect various signaling pathways that are critical in cancer progression and metabolic regulation.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of similar thiazole derivatives, it was found that compounds with structural similarities to our target exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Metabolic Syndrome Treatment

Another research effort focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is pivotal in metabolic syndrome management. The tested compounds demonstrated a reduction in glucose levels and improved insulin sensitivity in diabetic models, suggesting potential clinical applications.

Research Findings

Recent studies have highlighted the following findings regarding the compound's activity:

- Antitumor Efficacy : Compounds structurally related to this compound have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .

- Pharmacokinetic Properties : Preliminary assessments indicate favorable absorption and distribution characteristics, making it a candidate for further drug development .

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety acts as a nucleophilic center due to its secondary amine groups, enabling reactions such as:

a. N-Alkylation/Acylation

Piperazine derivatives commonly undergo alkylation or acylation at nitrogen atoms. For example:

-

Alkylation : Reaction with alkyl halides (e.g., 3-chloro-4-fluorobenzylbromide) under basic conditions forms N-substituted piperazines .

-

Acylation : Condensation with acyl chlorides (e.g., 2-chloroacetyl chloride) yields piperazine-amide derivatives .

b. Salt Formation

The basic nitrogen atoms react with acids (e.g., trifluoroacetic acid) to form water-soluble salts, facilitating purification .

Thiazole-Thiophene Hybrid Reactivity

The thiazole ring (electron-deficient) and thiophene (electron-rich) enable distinct transformations:

a. Electrophilic Substitution

-

Thiazole : Electrophiles (e.g., NO₂⁺) preferentially attack the 5-position due to resonance stabilization .

-

Thiophene : Sulfonation or halogenation occurs at the 2- or 5-position, driven by directing effects of sulfur .

b. Coordination Chemistry

The thiazole nitrogen can coordinate with transition metals (e.g., Zn²⁺, Co²⁺), forming complexes relevant to catalysis .

c. Oxidation

Thiophene’s sulfur atom oxidizes to sulfoxides or sulfones under strong oxidants (e.g., mCPBA).

Ketone Functional Group Reactions

The central methanone group participates in:

a. Nucleophilic Addition

-

Grignard reagents add to the carbonyl, forming secondary alcohols.

b. Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group .

Pyrrolylphenyl Substituent Reactivity

The para-substituted pyrrole ring exhibits limited reactivity but may undergo:

a. Electrophilic Aromatic Substitution

-

Nitration or halogenation at the phenyl ring’s meta position relative to the electron-withdrawing ketone .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous routes involve:

Stability and Degradation

-

Acidic Conditions : Protonation of piperazine occurs (pKa ~9.8), but the thiazole and thiophene remain stable below pH 3 .

-

Oxidative Stress : Thiophene oxidizes to sulfone above 100°C in HNO₃ .

-

Photodegradation : UV light induces C–S bond cleavage in thiazole .

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s unique combination of pyrrole, thiophene, thiazole, and piperazine moieties differentiates it from related derivatives. Key comparisons include:

Analysis :

- Linker Flexibility: The piperazine moiety in the target could improve solubility relative to rigid fused systems (e.g., thieno[2,3-b]thiophene in Compound 7b) .

Key Observations :

- Yield Disparities : Compound 10’s higher yield (75%) vs. Example 76’s 39% reflects differences in coupling efficiency and intermediate stability .

Physicochemical Properties

Comparative data on melting points (mp) and spectroscopic signatures:

Insights :

- Thermal Stability : The exceptionally high mp of Compound 7b (>300°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via NH2 groups) absent in the target compound .

- Spectroscopic Trends : Aromatic proton signals in analogs (δ 7.3–8.9 ppm) align with the target’s expected NMR profile, though pyrrole protons may downshift due to electron-withdrawing effects .

Functional Group Impact on Bioactivity (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.